(benzylamino)(1H-indol-3-yl)acetic acid
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Overview
Description
“(Benzylamino)(1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 130361-06-7 . It has a molecular weight of 280.33 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C17H16N2O2/c20-17(21)16(19-10-12-6-2-1-3-7-12)14-11-18-15-9-5-4-8-13(14)15/h1-9,11,16,18-19H,10H2,(H,20,21) .Physical and Chemical Properties Analysis
“this compound” is a colorless solid . It is soluble in polar organic solvents .Scientific Research Applications
Growth Regulation in Cereals
The application of compounds like indole-3-acetic acid (IAA) has been studied for their effects on plant growth. For instance, IAA, among other growth regulators, was found to influence tiller bud growth in cereal seedlings. This research suggests a role for (benzylamino)(1H-indol-3-yl)acetic acid derivatives in plant growth regulation, particularly in cereals (Johnston & Jeffcoat, 1977).
Synthesis and Chemical Properties
Efforts in synthesizing derivatives of 1H-indol-3-yl acetate, including benzylamino variants, have been documented. These syntheses are important for exploring the diverse potential applications of these compounds in various fields, including pharmaceuticals (Parshotam et al., 2016).
Anti-inflammatory Actions
Research into compounds similar to this compound has shown potential anti-inflammatory properties. A study on derivatives of 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, which are structurally related, demonstrated significant anti-inflammatory effects, highlighting potential therapeutic applications (Martel et al., 1976).
Auxin Homeostasis in Plants
The role of indole-3-acetic acid (IAA) derivatives in auxin homeostasis in plants has been a subject of study. For example, research on the crystal structure of an IAA amido synthetase from grapevine reveals insights into how these compounds could be used in controlling plant growth and development (Peat et al., 2012).
Pharmacological Applications
Indole-based compounds, which include this compound derivatives, have been explored for their pharmacological properties. For instance, research on the synthesis and characterization of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity demonstrates the potential of these compounds in medical applications (Nagarapu & Pingili, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
(Benzylamino)(1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to one or more of these effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways
Pharmacokinetics
Indole-3-acetic acid, a related compound, is soluble in polar organic solvents , which may suggest similar properties for this compound.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-(benzylamino)-2-(1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(21)16(19-10-12-6-2-1-3-7-12)14-11-18-15-9-5-4-8-13(14)15/h1-9,11,16,18-19H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDLDRDCPAFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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